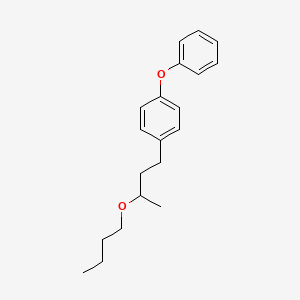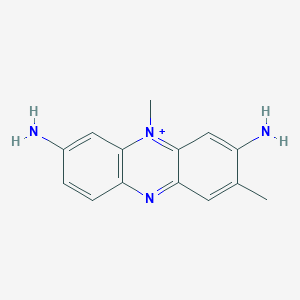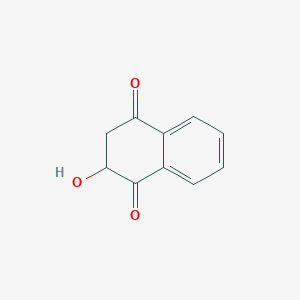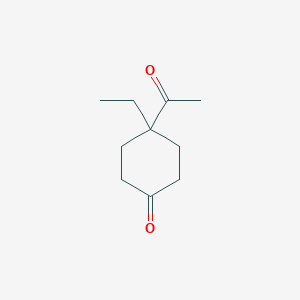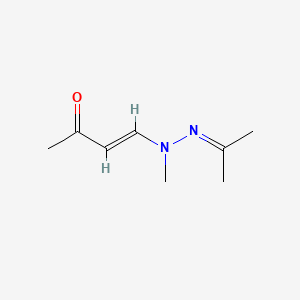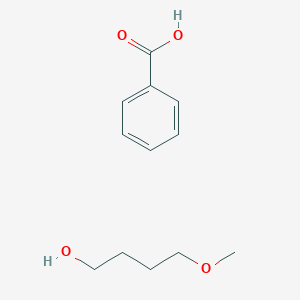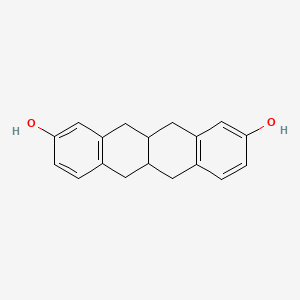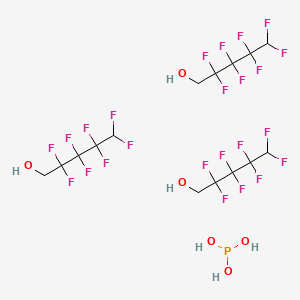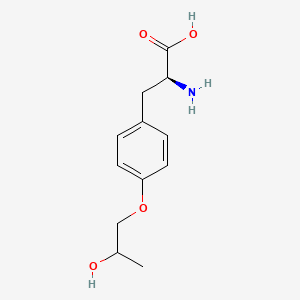![molecular formula C18H22Cl2Sn B14493726 Dichlorobis[(3,4-dimethylphenyl)methyl]stannane CAS No. 63125-94-0](/img/structure/B14493726.png)
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane is an organotin compound with the molecular formula C16H18Cl2Sn It is a derivative of stannane, where two chlorine atoms and two [(3,4-dimethylphenyl)methyl] groups are bonded to a central tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(3,4-dimethylphenyl)methyl]stannane typically involves the reaction of tin(IV) chloride with 3,4-dimethylbenzyl chloride in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:
SnCl4+2C9H11Cl→SnCl2(C9H11)2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
化学反応の分析
Types of Reactions
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.
作用機序
The mechanism by which dichlorobis[(3,4-dimethylphenyl)methyl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with different ligands, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Similar structure but with phenyl groups instead of 3,4-dimethylphenyl groups.
Dibutyltin dichloride: Another organotin compound with butyl groups instead of 3,4-dimethylphenyl groups.
Tributyltin chloride: Contains three butyl groups and one chlorine atom bonded to tin.
Uniqueness
Dichlorobis[(3,4-dimethylphenyl)methyl]stannane is unique due to the presence of the 3,4-dimethylphenyl groups, which impart specific steric and electronic properties to the compound
特性
CAS番号 |
63125-94-0 |
|---|---|
分子式 |
C18H22Cl2Sn |
分子量 |
428.0 g/mol |
IUPAC名 |
dichloro-bis[(3,4-dimethylphenyl)methyl]stannane |
InChI |
InChI=1S/2C9H11.2ClH.Sn/c2*1-7-4-5-8(2)9(3)6-7;;;/h2*4-6H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
RHVYOZNTQNNFFJ-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=C(C=C1)C[Sn](CC2=CC(=C(C=C2)C)C)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)


